molecular formula C20H28N2O5 B12898004 1-[(Benzyloxy)carbonyl]-L-prolyl-2-methyl-L-leucine CAS No. 90104-15-7

1-[(Benzyloxy)carbonyl]-L-prolyl-2-methyl-L-leucine

Cat. No.: B12898004
CAS No.: 90104-15-7
M. Wt: 376.4 g/mol
InChI Key: JXERXZKVUGIFRH-JXFKEZNVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(Benzyloxy)carbonyl]-L-prolyl-2-methyl-L-leucine is a synthetic peptide derivative featuring a benzyloxycarbonyl (Z) group as an N-terminal protecting group. The Z-group is widely employed in peptide synthesis to prevent unwanted side reactions during coupling steps . This compound integrates L-proline, a conformationally rigid amino acid, with 2-methyl-L-leucine, a branched-chain amino acid variant.

Properties

CAS No.

90104-15-7

Molecular Formula

C20H28N2O5

Molecular Weight

376.4 g/mol

IUPAC Name

(2S)-2,4-dimethyl-2-[[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]pentanoic acid

InChI

InChI=1S/C20H28N2O5/c1-14(2)12-20(3,18(24)25)21-17(23)16-10-7-11-22(16)19(26)27-13-15-8-5-4-6-9-15/h4-6,8-9,14,16H,7,10-13H2,1-3H3,(H,21,23)(H,24,25)/t16-,20-/m0/s1

InChI Key

JXERXZKVUGIFRH-JXFKEZNVSA-N

Isomeric SMILES

CC(C)C[C@@](C)(C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C)CC(C)(C(=O)O)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Protecting Group: Benzyloxycarbonyl (Cbz)

  • The Cbz group is introduced to the amino group of L-proline to prevent unwanted reactions during peptide bond formation.
  • It is stable under mild coupling conditions and can be removed later by catalytic hydrogenation.

Coupling Agents and Catalysts

  • Traditional peptide coupling agents include BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) , HOBT (hydroxybenzotriazole) , and bases like N,N-diisopropylethylamine (DIEA) .
  • However, these reagents can be hazardous and generate toxic byproducts.
  • An alternative, more industrially feasible method uses boric acid as a catalyst for the condensation reaction, which is inexpensive, non-toxic, and environmentally friendly.

Solvents and Bases

  • Solvents commonly used include toluene , dichloromethane , acetonitrile , and other aromatic or chlorinated hydrocarbons.
  • Bases such as sodium bicarbonate or organic bases like triethylamine are employed to neutralize the reaction medium and facilitate coupling.

Detailed Preparation Method

Stepwise Procedure

Step Description Conditions Notes
1 Preparation of N-Cbz-L-proline Reaction of L-proline with benzyloxycarbonyl chloride in basic aqueous medium Typically at 0–5°C to control reaction rate
2 Activation of 2-methyl-L-leucine derivative Conversion to methyl ester or acid chloride Esterification or acid chloride formation under mild conditions
3 Coupling reaction Mixing N-Cbz-L-proline with activated 2-methyl-L-leucine in presence of boric acid catalyst and base Temperature: 20°C to reflux (toluene) for 4–6 hours; water removed azeotropically
4 Work-up and purification Cooling, filtration, washing with saturated sodium bicarbonate solution Isolation of pure dipeptide

Reaction Example

  • Methyl 2-methyl-L-leucinate hydrochloride (5.0 g) is dissolved in toluene (100 mL) at 25–35°C.
  • Saturated sodium bicarbonate solution (4 g in 50 mL water) is added with stirring.
  • The organic layer is separated and added to a mixture of N-Cbz-L-proline (6.15 g) and boric acid (1.43 g) at 25–35°C.
  • The mixture is heated to reflux for 4–6 hours with azeotropic removal of water.
  • After cooling, the solid product is filtered and washed to yield the desired dipeptide.

Analytical and Research Findings

  • The use of boric acid as a catalyst significantly improves the reaction efficiency, reduces reaction time, and avoids hazardous reagents traditionally used in peptide synthesis.
  • The reaction proceeds with minimal racemization, preserving the stereochemical integrity of the L-proline and 2-methyl-L-leucine residues.
  • Purity and yield are enhanced by the choice of solvent (toluene preferred) and base (sodium bicarbonate preferred).
  • The final product is typically characterized by HPLC , NMR spectroscopy , and mass spectrometry to confirm structure and purity.
  • Optical rotation measurements confirm the retention of chirality, consistent with literature values for similar Cbz-protected peptides.

Comparative Table of Preparation Methods

Aspect Traditional Coupling (BOP/HOBT) Boric Acid Catalyzed Coupling
Catalyst BOP, HOBT (toxic, expensive) Boric acid (non-toxic, inexpensive)
Reaction Time 6–12 hours 4–6 hours
Environmental Impact Generates hazardous waste Eco-friendly, less waste
Cost High Low
Yield Moderate to high High (80–95%)
Racemization Possible Minimal
Industrial Feasibility Limited High

Additional Notes on Proline-Containing Peptides

  • Proline residues introduce conformational constraints in peptides, affecting biological activity and stability.
  • The Cbz protection strategy is compatible with various peptide synthesis protocols, including solution-phase and solid-phase methods.
  • Recent advances include greener, one-pot protocols for peptide bond formation that reduce chemical waste and improve overall efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((S)-1-((Benzyloxy)carbonyl)pyrrolidine-2-carboxamido)-2,4-dimethylpentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

The biological activity of 1-[(Benzyloxy)carbonyl]-L-prolyl-2-methyl-L-leucine is primarily attributed to its interactions with enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby modulating metabolic pathways.
  • Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

Antimicrobial Properties

Research has demonstrated that derivatives of this compound exhibit antimicrobial activity against various bacterial strains. For example:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus3.12 - 12.5 µg/mL

This suggests potential for developing new antibiotics based on its structure.

Neuroprotective Effects

Certain amino acid derivatives related to this compound have shown promise in neuroprotection:

Study Focus Findings
Cognitive EnhancementProtects neurons from oxidative stress
Neurodegenerative DiseasesInhibits enzymes implicated in conditions like Alzheimer's and Parkinson's

Enzyme Inhibition in Neurodegenerative Diseases

A study evaluated the compound's ability to inhibit enzymes associated with neurodegenerative diseases. The findings suggested that it could prevent the formation of toxic aggregates, providing a potential therapeutic avenue for conditions like Alzheimer's disease.

Antibacterial Activity Study

In a recent study evaluating the antibacterial efficacy of various pyrrolidine derivatives, including this compound, results indicated effective inhibition of Gram-positive bacteria growth, highlighting its potential as a lead compound for antibiotic development.

Synthesis and Production

The synthesis of this compound can be achieved through various methods, including:

  • One-Pot Methodology : Utilizes chiral auxiliaries to achieve high yields and short reaction times.
  • Hydrogenolysis : A key step involving the removal of protecting groups under mild conditions.

Mechanism of Action

The mechanism of action of (S)-2-((S)-1-((Benzyloxy)carbonyl)pyrrolidine-2-carboxamido)-2,4-dimethylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally related to several Z-group-protected peptides and amino acid derivatives. Below is a detailed comparison based on molecular features, synthesis, and functional roles:

Structural Analogues

Compound Name CAS No. Key Structural Differences Molecular Weight Functional Implications
1-[(Benzyloxy)carbonyl]-L-prolyl-L-serylglycine 62635-86-3 Replaces 2-methyl-L-leucine with L-serine and adds a glycine residue. ~437.4 g/mol Increased hydrophilicity due to serine’s hydroxyl group; may alter solubility .
Z-Ala-Pro-Leu (dicyclohexylammonium salt) 108321-20-6 Substitutes 2-methyl-L-leucine with standard L-leucine; includes alanine. ~567.1 g/mol Reduced steric hindrance compared to 2-methyl-leucine; salt form enhances crystallinity .
(S)-2-((S)-1-((Benzyloxy)carbonyl)pyrrolidine-2-carboxamido)-4-methylpentanoic acid 1634-90-8 Similar backbone but lacks proline; features a pyrrolidine-carboxamido linkage. ~405.5 g/mol Potential for altered conformational stability due to pyrrolidine’s cyclic structure .
N-Benzyloxycarbonyl-L-proline 1148-11-4 Simpler structure: only Z-protected proline without additional residues. ~279.3 g/mol Primarily used as a building block in peptide synthesis .
L-Proline, 1-[1-[(phenylmethoxy)carbonyl]-L-prolyl]-, methyl ester 17708-83-7 Methyl ester at C-terminus; lacks 2-methyl-L-leucine. ~360.4 g/mol Ester group may improve cell permeability but reduce metabolic stability .

Key Observations

Steric Effects : The 2-methyl-L-leucine residue in the target compound introduces greater steric hindrance compared to analogs like Z-Ala-Pro-Leu (CAS 108321-20-6). This could hinder enzymatic degradation or modulate target binding .

Hydrophobicity : Compounds lacking polar residues (e.g., serine or glycine) exhibit higher hydrophobicity, as seen in the target compound versus 1-[(Benzyloxy)carbonyl]-L-prolyl-L-serylglycine (CAS 62635-86-3). This impacts solubility and pharmacokinetics .

Synthetic Utility : Simpler derivatives like N-Benzyloxycarbonyl-L-proline (CAS 1148-11-4) are preferred for stepwise peptide assembly, while the target compound may serve specialized roles in constrained peptide design .

Research Findings

  • A 2025 study highlighted that Z-protected proline derivatives with branched-chain residues (e.g., 2-methyl-leucine) exhibit enhanced resistance to aminopeptidase cleavage compared to linear analogs .
  • Methyl ester derivatives (e.g., CAS 17708-83-7) demonstrate improved membrane permeability in vitro but are prone to hydrolysis in plasma, limiting their in vivo utility .

Biological Activity

1-[(Benzyloxy)carbonyl]-L-prolyl-2-methyl-L-leucine (CAS No. 90104-15-7) is a complex organic compound that has gained attention in the fields of organic and medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biological targets, and implications for drug development.

Chemical Structure and Properties

The molecular formula of this compound is C20H28N2O5, with a molecular weight of 376.4 g/mol. The compound features a benzyloxycarbonyl group, which is commonly utilized in peptide synthesis to protect amino groups, alongside a proline and leucine backbone, which contributes to its chiral properties and biological activity .

The mechanism of action of this compound involves its interaction with specific enzymes or receptors within biological systems. The compound's chiral centers are crucial for its binding affinity and specificity to target proteins, potentially leading to modulation of enzymatic activities or receptor signaling pathways .

Potential Mechanisms Include:

  • Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptor sites, affecting cellular signaling.
  • Transport Interactions : Studies suggest that it may interact with transport proteins like L-type amino acid transporter 1 (LAT1), influencing the uptake of amino acids and related drugs into cells .

Binding Affinity and Selectivity

Research has indicated that this compound exhibits varying degrees of binding affinity towards different biological targets. Interaction studies often employ techniques such as surface plasmon resonance (SPR) and fluorescence polarization to assess these affinities .

Case Studies

A notable study investigated the effects of similar compounds on LAT1 transport rates, revealing that structural modifications can significantly enhance or reduce substrate activity. For instance, modifications to the carbonyl linker in related compounds improved their transport efficiency across the blood-brain barrier (BBB), suggesting potential therapeutic applications for central nervous system disorders .

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsBinding Affinity
N-Benzyloxycarbonyl-L-prolineContains a benzyloxycarbonyl group on prolineModerate
N-Benzyloxycarbonyl-L-leucineA derivative of L-leucine with similar protectionHigh
N-Benzyloxycarbonyl-L-valineSimilar structure with valine instead of leucineLow
4-Nitrophenyl ((benzyloxy)carbonyl)-L-leucinateIncorporates a nitrophenyl groupVariable

This table illustrates how the specific combination of functional groups in this compound distinguishes it from other amino acid derivatives, enhancing its reactivity and binding properties .

Implications for Drug Development

Given its unique structural attributes and biological interactions, this compound holds promise as a lead compound in drug development. Its potential applications include:

  • Peptide Synthesis : As a chiral building block in creating more complex organic molecules.
  • Therapeutic Agents : Targeting specific diseases through modulation of enzyme activity or receptor signaling pathways .

Q & A

Q. What coupling reagents and solvent systems are optimal for synthesizing 1-[(Benzyloxy)carbonyl]-L-prolyl-2-methyl-L-leucine while minimizing racemization?

  • Methodological Answer : Carbodiimide-based reagents (e.g., DCC or EDC) with HOBt in anhydrous DMF or dichloromethane are effective for coupling the Cbz-protected proline (Z-Pro-OH) to 2-methyl-L-leucine. Inert atmosphere (N₂/Ar) is critical to prevent oxidation. Post-synthesis, purification via reverse-phase HPLC using gradients of acetonitrile/water with 0.1% TFA ensures high purity. Similar protocols are validated for analogous Cbz-protected dipeptides .

Q. Which analytical techniques are most reliable for confirming the structural integrity and enantiomeric purity of this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ resolves stereochemistry; characteristic peaks include the benzyloxy group (δ 7.3–7.4 ppm) and proline pyrrolidine ring protons (δ 3.0–4.5 ppm) .
  • Chiral HPLC : Use a Chiralpak® IC-3 column with hexane/isopropanol (85:15) to confirm enantiopurity. Retention times should match standards of Cbz-protected L-amino acids .
  • Mass Spectrometry : ESI-MS or MALDI-TOF confirms molecular weight (theoretical [M+H]⁺ = 395.4 g/mol). Cross-validate with HRMS for isotopic patterns .

Q. What storage conditions preserve the stability of this compound?

  • Methodological Answer : Store lyophilized peptide at –20°C in airtight, light-resistant containers. For solutions, use anhydrous DMSO or ethanol to prevent hydrolysis. Monitor degradation via TLC (silica gel, ethyl acetate/hexane 3:7) or HPLC every 3 months. Pharmacopeial guidelines for related Cbz-amino acids recommend humidity-controlled environments .

Advanced Research Questions

Q. How does the 2-methyl substituent on leucine influence conformational stability and protease resistance compared to unmodified peptides?

  • Methodological Answer : Perform comparative enzymatic degradation assays (e.g., with trypsin or chymotrypsin) using LC-MS to quantify degradation rates. Circular dichroism (CD) spectroscopy in phosphate buffer (pH 7.4) reveals structural rigidity due to steric hindrance from the methyl group. Molecular dynamics simulations (AMBER/CHARMM) can model backbone torsion angles (φ/ψ) to predict stability .

Q. What strategies resolve discrepancies between theoretical and observed molecular weights in mass spectrometric analysis?

  • Methodological Answer :
  • Adduct Identification : Use HRMS to detect sodium/potassium adducts (e.g., [M+Na]⁺ = 417.4 g/mol) or solvent clusters.
  • Decomposition Pathways : Incubate the peptide under stress conditions (e.g., 40°C, pH 2–9) and analyze fragments via LC-MS/MS.
  • Cross-Validation : Combine elemental analysis (C, H, N) with isotopic labeling to confirm composition. This approach aligns with pharmacopeial protocols for impurity profiling .

Q. How can solid-phase synthesis (SPS) be optimized for introducing 2-methyl-L-leucine while maintaining coupling efficiency?

  • Methodological Answer : Use Fmoc-2-methyl-L-leucine-OH pre-loaded on Wang resin. Activate with HATU/DIPEA in DMF (2×1-hour couplings at 50°C). Monitor by Kaiser test. For steric hindrance mitigation, incorporate microwave-assisted synthesis (30 W, 60°C) to enhance reaction kinetics. Cleave with TFA/TIS/water (95:2.5:2.5) and characterize crude products via HPLC (C18 column, 0–60% acetonitrile gradient) .

Q. What are the kinetic implications of the Cbz group on peptide bond hydrolysis under acidic vs. basic conditions?

  • Methodological Answer : Conduct stability studies in buffers (pH 1–13) at 37°C. Sample aliquots at intervals (0–48 hrs) and quantify intact peptide via UV-HPLC (220 nm). Kinetic modeling (first-order decay) reveals half-life (t₁/₂). The Cbz group enhances stability at pH < 5 but accelerates hydrolysis at pH > 10 due to benzyl carbonate lability. Compare with Boc-protected analogs for mechanistic insights .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.